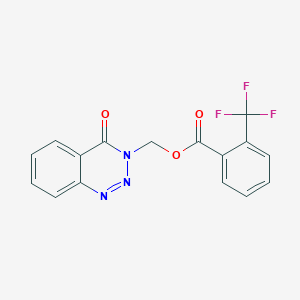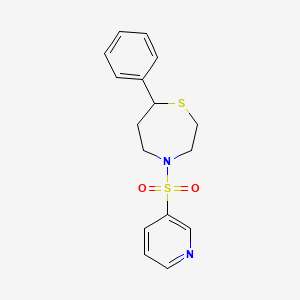
7-Phenyl-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Phenyl-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane, also known as PPT, is a chemical compound that belongs to the thiazepane family. This compound has been the focus of scientific research due to its potential applications in various fields, including medicine, biology, and chemistry.
Scientific Research Applications
Synthesis and Anticancer Activity
Research on derivatives of thiazole and pyridine moieties, similar to "7-Phenyl-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane," shows significant promise in anticancer activity. Compounds incorporating pyridine and thiazole rings have been synthesized and evaluated for their cytotoxicity against cancer cell lines, demonstrating remarkable anticancer activity. This suggests a potential application of "7-Phenyl-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane" in the development of new anticancer agents (Abouzied et al., 2022).
Antimicrobial Applications
Compounds with structural similarities to "7-Phenyl-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane" have been synthesized and tested for antimicrobial activity, showing significant results against various bacteria and fungi. This opens up possibilities for the compound's use in creating new antimicrobial agents that could address current challenges in treating infections (Mittal et al., 2011).
Material Science and OLED Applications
Research into bipolar host materials incorporating pyrazole and pyridine units for phosphorescent organic light-emitting diodes (OLEDs) indicates another potential application area. These materials show high efficiency and low turn-on voltage, suggesting that "7-Phenyl-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane" could contribute to the development of new materials for OLEDs or other electronic applications (Li et al., 2016).
properties
IUPAC Name |
7-phenyl-4-pyridin-3-ylsulfonyl-1,4-thiazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S2/c19-22(20,15-7-4-9-17-13-15)18-10-8-16(21-12-11-18)14-5-2-1-3-6-14/h1-7,9,13,16H,8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHCMZMORHLXNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Phenyl-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

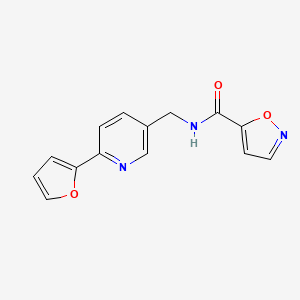
![N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2514786.png)
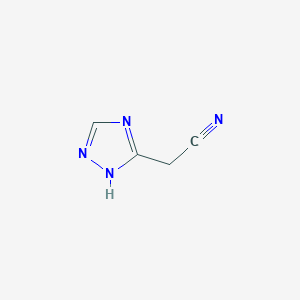
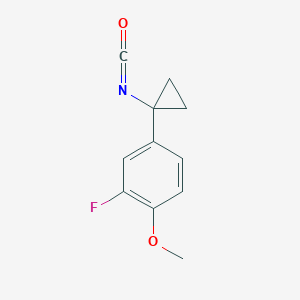
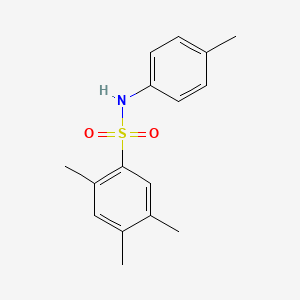
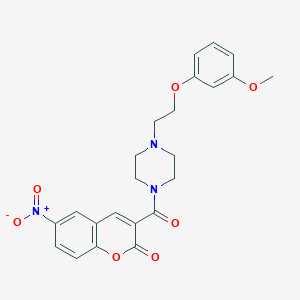
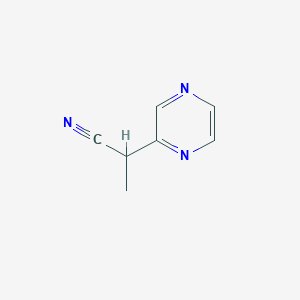

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2514799.png)
![3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-one](/img/structure/B2514800.png)
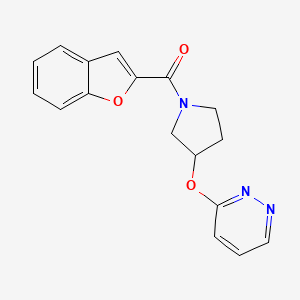
![(E)-N-[2-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2514803.png)

